molecular formula C10H11NO B13146772 5-Phenylpyrrolidin-3-one

5-Phenylpyrrolidin-3-one

Cat. No.: B13146772
M. Wt: 161.20 g/mol
InChI Key: DORIWUCLVSMYSP-UHFFFAOYSA-N
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Description

5-Phenylpyrrolidin-3-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORIWUCLVSMYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyrrolidinone and Pyrrolidine Scaffolds in Organic and Medicinal Chemistry

The five-membered nitrogen-containing heterocyclic rings, pyrrolidine (B122466) and its oxidized counterpart pyrrolidinone, are fundamental building blocks in the development of biologically active compounds. researchgate.netnih.govresearchgate.net Their prevalence in both natural products and synthetic drugs underscores their importance as versatile scaffolds. frontiersin.orgwikipedia.org

The significance of the pyrrolidine scaffold is enhanced by several key features. Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, a crucial aspect in drug design. researchgate.netnih.gov This non-planarity, a phenomenon known as "pseudorotation," contributes to the molecule's stereochemistry and can influence its binding to biological targets. researchgate.netnih.gov The presence of up to four stereogenic carbon atoms in substituted pyrrolidines can lead to a multitude of stereoisomers, each potentially exhibiting a unique biological profile. nih.gov This stereochemical diversity is a powerful tool for medicinal chemists seeking to optimize the structure-activity relationship (SAR) of drug candidates. researchgate.netnih.gov

Pyrrolidinone and its derivatives are also recognized as vital pharmacophores, demonstrating a wide array of pharmaceutical effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net The pyrrolidinone ring is a key component in various marketed drugs, such as the racetams, which are known for their cognitive-enhancing effects. wikipedia.orgwikipedia.org The industrial production of 2-pyrrolidone, the simplest γ-lactam, highlights the commercial relevance of this chemical class. wikipedia.org

An Overview of the 5 Phenylpyrrolidin 3 One Core Within Diverse Heterocyclic Systems

The 5-Phenylpyrrolidin-3-one core serves as a versatile intermediate in the synthesis of more complex heterocyclic systems. Its structure, featuring a phenyl group at the 5-position and a ketone at the 3-position of the pyrrolidinone ring, provides reactive sites for further functionalization. This allows for the construction of a variety of fused and substituted heterocyclic compounds.

Research has demonstrated the utility of the 5-oxo-1-phenylpyrrolidin-3-yl moiety in the synthesis of pyrimidine (B1678525) derivatives. For instance, 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones have been synthesized in a multi-step process starting from itaconic acid derivatives. eurjchem.comresearchgate.net This synthesis involves cyclization, a Masamune-Claisen condensation, and subsequent cyclization with amidines to form the pyrimidinone ring. eurjchem.comresearchgate.net

Furthermore, the 5-oxo-1-phenylpyrrolidin-3-yl scaffold has been employed in the parallel synthesis of libraries of pyrimidine-5-carboxamides. mdpi.comresearchgate.net This approach allows for the rapid generation of a diverse set of compounds for biological screening. The synthesis involves the transformation of itaconic acid into a key carboxylic acid intermediate, which is then amidated with a variety of amines. mdpi.comresearchgate.net These studies highlight the adaptability of the this compound core in building complex molecular architectures with potential medicinal applications.

The Historical Context of Pyrrolidinone Chemistry Relevant to 5 Phenylpyrrolidin 3 One Research

Strategies for Pyrrolidinone Ring Formation

The construction of the fundamental pyrrolidinone ring can be achieved through several distinct chemical approaches, each offering unique advantages in terms of substrate scope, efficiency, and stereocontrol.

Radical cyclizations are powerful methods for forming five-membered heterocyclic rings. researchgate.netmdpi.com These reactions typically involve the intramolecular addition of a carbon-centered radical to a double or triple bond. researchgate.netmdpi.com However, radical addition to a carbonyl group (C=O) is less common because it is a reversible process that forms thermodynamically less favorable alkoxy radicals. researchgate.netmdpi.com

One specific method involves the radical carbonylation/reductive cyclization of N-vinyl-β-amino-alkyl phenyl selenides, which yields 2,5-disubstituted pyrrolidin-3-ones. acs.org This process can be initiated using azobisisobutyronitrile (AIBN) and tris(trimethylsilyl)silane (B43935) (TTMSS) under a high pressure of carbon monoxide (80 atm). acs.orgdiva-portal.org The reaction proceeds to give predominantly the cis isomers of the pyrrolidin-3-one products. acs.org

Another approach is the tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals. researchgate.netmdpi.com In this strategy, radicals generated from the seleno-precursors undergo a 5-exo-trig cyclization to form substituted pyrrolidin-3-ols, which are direct precursors to the corresponding pyrrolidin-3-ones. mdpi.com For instance, treatment of a suitable 5-phenylseleno-3-aza-pentanal with tributyltin hydride and a catalytic amount of AIBN in refluxing benzene (B151609) can produce pyrrolidin-3-ols as a mixture of cis and trans isomers. mdpi.com

Table 1: Examples of Radical Cyclization for Pyrrolidin-3-one Precursors

Precursor Type Reagents Product Reference
N-vinyl-β-amino-alkyl phenyl selenides AIBN, TTMSS, CO (80 atm) 2,5-disubstituted pyrrolidin-3-ones acs.orgdiva-portal.org

Organocatalysis has emerged as a vital tool for the asymmetric synthesis of heterocyclic compounds. The Michael addition, a key carbon-carbon bond-forming reaction, can be rendered highly enantioselective using chiral organocatalysts to construct the pyrrolidinone core. mdpi.com Catalysts based on (R,R)-1,2-diphenylethylenediamine, particularly thiourea-based derivatives, are effective for asymmetric Michael additions to α,β-unsaturated nitroalkenes under neutral conditions, even in aqueous media. mdpi.com These reactions can be performed with very low catalyst loadings (≤0.0001 mol%) and are considered environmentally friendly due to the absence of metals and the use of water as a solvent. mdpi.com

Pyrrolidine-based organocatalysts, often derived from natural sources like proline or synthesized from chiral precursors such as (R)-glyceraldehyde acetonide, are also widely used. tandfonline.comresearchgate.net These catalysts have proven effective in the Michael addition of aldehydes and ketones to nitroolefins, achieving high yields and enantioselectivities up to 85-97% ee. researchgate.net The bulky substituents on the pyrrolidine ring of the catalyst play a crucial role in controlling the stereochemical outcome of the reaction. researchgate.net

A variety of cyclization reactions are employed to produce substituted pyrrolidin-3-ones. One-pot methods involving a base-induced cyclization followed by a Horner-Wadsworth-Emmons (HWE) olefination have been developed for synthesizing highly substituted pyrrolidin-3-ones from N,P-acetals. acs.org This strategy allows for the divergent synthesis of various heterocycles. acs.org

Acid-mediated cyclization of N-(4,4-diethoxybutyl)imines is another effective approach. rsc.org This reaction proceeds through an intramolecular cyclization to form a cyclic iminium cation, which can then be functionalized. rsc.org This method allows for the simultaneous formation of the pyrrolidine ring and an exocyclic carbon-carbon bond. rsc.org Furthermore, acid-promoted hydrolysis of the enol ether moiety in substituted 2,5-dihydropyrroles can furnish the corresponding pyrrolidin-3-ones in good yields. researchgate.net

Ring contraction of readily available larger heterocycles, such as piperidines, provides a novel entry to the pyrrolidine skeleton. osaka-u.ac.jpresearchgate.net An oxidative ring contraction of N-substituted piperidines can selectively yield pyrrolidin-2-ones. rsc.orgdntb.gov.ua This cascade reaction can be tuned by the choice of oxidant and additives to produce either pyrrolidin-2-ones or 3-iodopyrroles from the same starting materials. rsc.orgresearchgate.net The mechanism for pyrrolidin-2-one formation involves a domino process that includes the in-situ formation of a pyrrolidine-2-carbaldehyde, followed by oxidation, decarboxylation, and ipso-oxidation. rsc.org

A photo-promoted ring contraction of pyridines using silylborane has also been reported to afford pyrrolidine derivatives. osaka-u.ac.jp More recently, an oxidative rearrangement of N-H piperidines using a hypervalent iodine reagent, PhI(OAc)₂, has been developed. researchgate.net This reaction forms iminium ion intermediates that are trapped by nucleophiles to yield the corresponding pyrrolidine derivatives. researchgate.net

Table 2: Ring Contraction Strategies for Pyrrolidinone Synthesis

Starting Material Method Product Type Reference
N-Substituted Piperidines Oxidative Cascade Reaction Pyrrolidin-2-ones rsc.orgdntb.gov.uaresearchgate.net
Pyridines Photo-promoted reaction with silylborane Pyrrolidine derivatives osaka-u.ac.jp

Targeted Synthesis of this compound Substructures

The synthesis of specific, highly functionalized pyrrolidinones like this compound often requires multi-step pathways that allow for precise control over the introduction of substituents at desired positions.

Itaconic acid serves as a versatile and common starting material for the multi-step synthesis of various heterocyclic structures, including those containing the 5-oxo-1-phenylpyrrolidin-3-yl moiety. researchgate.netresearchgate.netmdpi.com A library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared via a parallel solution-phase approach that begins with itaconic acid. mdpi.comresearchgate.net The synthesis involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. researchgate.netmdpi.commdpi.com

Similarly, 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones have been synthesized in three steps from itaconic acid derivatives. researchgate.net The key steps in these syntheses include the initial cyclization of itaconic acid derivatives with primary amines, followed by further condensation and cyclization steps to build the final heterocyclic system attached to the pyrrolidinone core. researchgate.net These multi-step sequences demonstrate a reliable method for accessing complex molecules built around the this compound substructure. researchgate.netresearchgate.net

Parallel Synthesis Approaches for Libraries of this compound Derivatives

Parallel synthesis is a powerful strategy for the rapid generation of a multitude of structurally related compounds, known as a library. This approach is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships. A notable example is the creation of a library of 24 distinct 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. doaj.orgmdpi.comresearchgate.net This was achieved through a parallel solution-phase synthesis methodology. doaj.orgmdpi.comresearchgate.net

For the crucial amidation step, bis(pentafluorophenyl) carbonate was selected as the activating agent for the carboxylic acids, with acetonitrile (B52724) serving as the solvent. mdpi.com This method highlights an efficient pathway to generate a focused library of compounds built around the 5-oxo-1-phenylpyrrolidin-3-yl scaffold. mdpi.comresearchgate.net

Table 1: Overview of Parallel Synthesis for a Library of 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

Step Description Starting Material Key Intermediates Reagents/Conditions for Final Step Number of Final Compounds
1 Multi-step transformation Itaconic acid mdpi.comresearchgate.netresearchgate.net 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids mdpi.comresearchgate.netresearchgate.net 12 aliphatic amines, bis(pentafluorophenyl) carbonate, acetonitrile mdpi.com 24 doaj.orgmdpi.comresearchgate.net

Green Chemistry and Sustainable Synthesis of Pyrrolidinone Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. biotage.co.jp These principles include waste prevention, maximizing atom economy, and designing for energy efficiency. biotage.co.jp

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant tool in green chemistry, offering advantages such as dramatic reaction rate acceleration, higher yields, and improved product purity. scispace.com This technology often allows for reactions to be conducted under milder conditions and can reduce the need for hazardous solvents. ekb.egresearchgate.net

The synthesis of various pyrrolidinone derivatives has been successfully achieved using microwave irradiation. One-pot, three-component reactions are particularly well-suited for this technique. For instance, a variety of substituted pyrrolidinones have been synthesized by reacting aromatic aldehydes, anilines, and dialkylbut-2-ynedioates in the presence of p-toluenesulfonic acid in water, a green solvent. researchgate.netsphinxsai.com This method provides a clean, efficient, and environmentally friendly route to these heterocyclic compounds. researchgate.net

Another green approach involves the use of a sulfonic acid functionalized ionic liquid, 1,1'-butylene-bis(3-sulfo-3H-imidazol-1-ium) chloride, as a catalyst in ethylene (B1197577) glycol. researchgate.net This system, under microwave irradiation (100 W), facilitated the synthesis of pyrrolidinones in a short reaction time of 5 minutes. scispace.com The reaction mixture included an aryl aldehyde, an arylamine derivative, and diethyl acetylenedicarboxylate. scispace.com

A solvent-free, one-pot reaction under microwave irradiation has also been developed for the synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one. ekb.egresearchgate.net This method involves the reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine (B41738) and is noted for its high purity, significant yield, and eco-friendly conditions. ekb.egresearchgate.net

Table 2: Examples of Microwave-Assisted Synthesis of Pyrrolidinone Derivatives

Reactants Catalyst/Solvent Conditions Product Type Reference
Aromatic aldehydes, aniline, dialkylbut-2-ynedioate p-TsOH / Water Microwave irradiation Substituted pyrrolidinones researchgate.netsphinxsai.com
Aryl aldehyde, arylamine derivative, diethyl acetylenedicarboxylate [BBSI]Cl / Ethylene glycol 100 W, 5 min Pyrrolidinones scispace.comresearchgate.net
(3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one, isopropylamine Solvent-free Microwave irradiation (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one ekb.egresearchgate.net

Diastereoselectivity in Pyrrolidinone Synthesis

Diastereoselectivity in the synthesis of pyrrolidinone derivatives, including this compound, is a key challenge. The formation of multiple stereoisomers can complicate purification and reduce the yield of the desired product.

Lewis acids play a significant role in controlling diastereoselectivity during the radical cyclization process for forming pyrrolidine rings. rsc.orgdiva-portal.org The coordination of a Lewis acid to a carbonyl or other functional group in the precursor can influence the transition state geometry of the cyclization, thereby directing the stereochemical outcome. rsc.orgdiva-portal.org For instance, in the synthesis of 2,4-disubstituted tetrahydrofurans, which are structurally related to pyrrolidinones, the addition of trialkylaluminums as Lewis acids reversed the diastereoselectivity from predominantly trans to cis. diva-portal.org

Several Lewis acids have been investigated to optimize the stereoselectivity in the formation of pyrrolidines from N-chloropentenylamines, yielding good to excellent diastereoselectivities. rsc.org However, no clear correlation was found between the specific Lewis acid used and the resulting selectivity, indicating that the substrate's structure also plays a crucial role. rsc.orggrafiati.com In some cases, the use of a Lewis acid like BF3·OEt2 was found to be more effective than others in promoting the desired cyclization. iupac.org

Research has shown that Lewis acids can mediate the stereoselective cyclization of cationic aminyl radicals, leading to substituted pyrrolidines in high yields and with moderate to high diastereoselectivities. grafiati.com The reactivity and stereoselectivity are heavily influenced by the substituents on the starting alkenylamine. grafiati.com The interaction between the Lewis acid and the radical intermediate can stabilize certain conformations, leading to the preferential formation of one diastereomer over another. nih.gov For example, Yb(OTf)3 has been shown to be a superior Lewis acid catalyst in some formal [4+1]-cycloadditions for creating bicyclic pyrrolidinones, providing high yields and diastereoselectivities. uni-regensburg.de

Table 1: Effect of Lewis Acids on Diastereoselectivity in Radical Cyclization

Lewis Acid Substrate Type Diastereomeric Ratio (dr) Yield (%) Reference
Yb(OTf)3 Cyclopropanated dihydrofuran 10:1 Quantitative uni-regensburg.de
Sc(OTf)3 Benzaldehyde and nitrone 11:1 - rsc.org
BF3·OEt2 Oxime ether - 75 iupac.org
Trialkylaluminums Tetrahydrofuran precursor Reversed selectivity - diva-portal.org

Enantioselective Synthesis of this compound Derivatives

The synthesis of specific enantiomers of this compound derivatives is crucial for their application in pharmaceuticals, as different enantiomers can have vastly different biological activities.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including pyrrolidinones. nih.gov This approach utilizes small organic molecules as catalysts to create a chiral environment for the reaction, leading to the preferential formation of one enantiomer. scienceopen.com

Organocatalyzed domino reactions, such as aza-Michael/aldol (B89426) sequences, have been successfully employed for the asymmetric synthesis of highly substituted pyrrolidin-2-ones. nih.gov For instance, the reaction between α-ketoamides and α,β-unsaturated aldehydes, catalyzed by a secondary amine, can produce functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereoselectivities (>20:1) and good to excellent enantioselectivities (60–96% ee). nih.gov Chiral phosphoric acids, a type of Brønsted acid catalyst, have also been effective in catalyzing intramolecular asymmetric aza-Michael reactions to produce spirocyclic pyrrolidines with high yields and enantioselectivity. whiterose.ac.ukrsc.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.uk Once the desired stereochemistry is established, the auxiliary is removed. This method has been widely applied to the synthesis of chiral pyrrolidines. researchgate.net

A common strategy involves attaching a chiral auxiliary, such as an oxazolidinone popularized by Evans, to an acyclic precursor. whiterose.ac.ukwikipedia.org This auxiliary then directs subsequent reactions, like aldol additions or alkylations, to proceed with high diastereoselectivity. whiterose.ac.ukwikipedia.org After the key stereocenters are set, the precursor is cyclized to form the pyrrolidine ring, and the auxiliary is cleaved. whiterose.ac.uk For example, Oppolzer's chiral sultam has been used as an auxiliary in 1,3-dipolar cycloadditions to construct 3,4-syn substituted pyrrolidines with high diastereoselectivity and enantioselectivity. acs.orgacs.org This method allows for the reuse of the chiral auxiliary, making the process more efficient. acs.orgacs.org

Another approach uses chiral auxiliaries to resolve a racemic mixture. For instance, (+)-pinanediol has been used to separate the enantiomers of racemic N-Boc-pyrrolidine-2-boronic acid. whiterose.ac.uk The choice of the chiral auxiliary can be critical; for example, when Evans 4-phenyl-2-oxazolidinone was used as an auxiliary in a specific 1,3-dipolar cycloaddition, the diastereoselectivity dropped significantly compared to when Oppolzer's chiral sultam was used. acs.org

Table 2: Comparison of Chiral Auxiliary Approaches

Chiral Auxiliary Reaction Type Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Oppolzer's Chiral Sultam 1,3-Dipolar Cycloaddition High >98% acs.org
Evans Oxazolidinone Aldol Reaction High High whiterose.ac.uk
(R)- or (S)-1-phenylethylamine - - - researchgate.net
trans-Cumylcyclohexanol (TCC) Nucleophilic Addition 70-80% - researchgate.net

Stereochemical Characterization Techniques in Pyrrolidinone Research

Determining the absolute and relative stereochemistry of pyrrolidinone derivatives is essential and is accomplished using a variety of spectroscopic and analytical techniques. acs.orgnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for stereochemical analysis. acs.orgarkat-usa.org Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the connectivity and chemical environment of atoms within the molecule. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the relative stereochemistry by identifying protons that are close in space. The use of chiral derivatizing agents, such as Mosher's acid, can convert a mixture of enantiomers into diastereomers, which can then be distinguished by NMR, allowing for the determination of enantiomeric composition. acs.org Solid-state NMR, by comparing experimental and computed tensor values, can also be used to establish relative stereochemistry, especially for compounds that are difficult to crystallize. nih.gov

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. numberanalytics.comnumberanalytics.compeakproteins.com This technique offers precise information on bond lengths, bond angles, and the spatial arrangement of atoms. numberanalytics.com The structure of various complex pyrrolidinone derivatives has been confirmed using single-crystal X-ray analysis. researchgate.netclockss.org

The combination of NMR and X-ray crystallography is particularly powerful. creative-biostructure.com While X-ray crystallography gives a static picture of the molecule in the solid state, NMR provides information about its structure and dynamics in solution. creative-biostructure.com

Table 3: Spectroscopic Data for Pyrrolidinone Derivatives

Technique Compound Type Key Observables Reference
¹H NMR 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone Acetoxy CH₃ singlet (δ 2.1), phenylsulfonyl protons (δ 7.6–8.1)
¹³C NMR 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone Pyrrolidinone C=O (δ ~174), acetoxy C=O (δ ~170)
X-ray Crystallography Tricyclic pyrrolidinone Unambiguous 3D structure and absolute stereochemistry clockss.org
Solid-State NMR Terrein (model compound) Comparison of experimental and computed ¹³C tensor values nih.gov
NOESY (S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone Correlations confirming S-configuration

Reactivity and Chemical Transformations of 5 Phenylpyrrolidin 3 One Scaffolds

Reactions at the Carbonyl and Methylene (B1212753) Positions of the Pyrrolidinone Ring

The carbonyl group at the 3-position and the adjacent methylene groups at the 2- and 4-positions of the 5-phenylpyrrolidin-3-one ring are primary sites for chemical reactions.

The carbonyl group (C=O) is susceptible to nucleophilic attack. For instance, reduction of the ketone to a secondary alcohol is a common transformation. This can be achieved using various reducing agents, and the resulting hydroxyl group can be further functionalized. diva-portal.org

The methylene groups adjacent to the carbonyl are activated and can undergo various C-C and C-N bond-forming reactions. For example, condensation reactions can occur at these positions. A notable example is the Masamune-Claisen condensation, which has been utilized in the synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones from itaconic acid derivatives. researchgate.net This transformation involves the formation of a β-keto ester, which then undergoes cyclization. researchgate.net

Another important reaction is the formation of enamines. The reaction with N,N-dimethylformamide dimethylacetal (DMF-DMA) can transform the methylene group into a dimethylaminomethylene group, which is a versatile intermediate for the synthesis of various heterocyclic systems. For example, subsequent cyclization with amidines can lead to the formation of pyrimidine (B1678525) rings fused or attached to the pyrrolidinone scaffold. mdpi.com

Below is a table summarizing some key reactions at the carbonyl and methylene positions:

Reaction TypeReagents/ConditionsProduct TypeRef.
Reduction of CarbonylNaBH4, LiAlH45-Phenylpyrrolidin-3-ol diva-portal.org
Masamune-Claisen CondensationMasamune-Claisen conditionsβ-keto ester researchgate.net
Enamine FormationDMF-DMA(E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one derivatives researchgate.net
Cyclization with AmidinesAcetamidine, BenzamidinePyrimidine-fused or substituted pyrrolidinones mdpi.com

Functionalization of the Phenyl Substituent and Other Peripheral Groups

The phenyl group at the 5-position of the pyrrolidinone ring provides another handle for structural modification. Standard electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule. For instance, nitration, halogenation, and Friedel-Crafts reactions can be performed, although the reaction conditions must be carefully chosen to avoid side reactions on the pyrrolidinone ring.

Furthermore, if the phenyl ring or other parts of the scaffold already contain functional groups, these can be further elaborated. For example, a hydroxyl group on a substituent can be O-deprotected, such as the hydrogenolytic o-deprotection of an o-benzyl derivative to yield a hydroxyl group. researchgate.net This hydroxyl group can then undergo further reactions, such as mesylation followed by nucleophilic substitution with amines like pyrrolidine (B122466), leading to mono- or di-aminated products depending on the reaction conditions. researchgate.net

These derivatization strategies are crucial for exploring the structure-activity relationships of these compounds.

Ring Expansions and Rearrangements of Pyrrolidinone Derivatives

The pyrrolidinone ring system can undergo various ring expansion and rearrangement reactions, leading to the formation of larger or structurally different heterocyclic systems. wikipedia.orglibretexts.org These transformations are often driven by the relief of ring strain or the formation of more stable products.

One common type of rearrangement is the pinacol (B44631) rearrangement, which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org While not a direct ring expansion of the pyrrolidinone itself, related semipinacol rearrangements can be utilized to expand the ring. wikipedia.org For example, a Tiffeneau-Demjanov rearrangement could potentially be used to expand the five-membered ring to a six-membered one. libretexts.org

The Beckmann rearrangement offers another pathway for ring expansion. libretexts.orgwiley-vch.de This reaction involves the treatment of an oxime with an acid to form an amide. If applied to a cyclic ketone derivative of the pyrrolidinone, it could lead to the insertion of a nitrogen atom into the ring, resulting in a larger lactam. A related transformation is the aza-Baeyer-Villiger rearrangement, which can be used for the stereospecific insertion of nitrogen into a cyclobutanone (B123998) to form a γ-lactam, a class of compounds to which this compound belongs. researchgate.net

The Favorskii rearrangement is another synthetically useful reaction that typically leads to ring contraction of α-halo ketones upon treatment with a base. wikipedia.orglibretexts.org While this would contract the pyrrolidinone ring, variations of this rearrangement could potentially be adapted for other transformations.

These rearrangement reactions provide powerful tools for accessing novel heterocyclic scaffolds from readily available pyrrolidinone derivatives.

Formation of Fused Heterocyclic Systems Utilizing Pyrrolidinone Building Blocks

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. researchgate.netsioc-journal.cn These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities.

A common strategy involves the construction of a new ring onto the existing pyrrolidinone framework. For example, the synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones is achieved through a multi-step sequence starting from itaconic acid derivatives. researchgate.net This involves cyclization with primary amines, followed by a Masamune-Claisen condensation and subsequent cyclization of the resulting β-keto ester with amidines. researchgate.net

Similarly, pyrazole-fused systems can be prepared. The synthesis of 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-pyrazole-4-carboxamides has been developed as conformationally constrained analogs of histamine. researchgate.net This involves a five-step preparation of the corresponding pyrazole-4-carboxylic acids, followed by amidation. researchgate.net

Furthermore, the synthesis of 2-acetoacetyl-5-benzoyl-1-phenylpyrrolidin-3-one has been reported from the reaction of diketene (B1670635) with C-benzoyl-N-phenyl-azomethine oxide. rsc.org This reaction proceeds through a cycloaddition followed by an intramolecular rearrangement and acetoacetylation, showcasing the potential for complex transformations leading to highly functionalized pyrrolidinone derivatives that can serve as precursors to fused systems.

The following table provides examples of fused heterocyclic systems derived from this compound:

Fused Heterocycle ClassSynthetic StrategyStarting MaterialsRef.
PyrimidinonesCyclization, Condensation, CyclizationItaconic acid derivatives, primary amines, amidines researchgate.net
Pyrazole-carboxamidesMulti-step synthesis and amidationItaconic acid, various amines researchgate.net
Fused Furan BispyrrolidinesIodocyclisationHomoallylamine derivatives bham.ac.uk

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents often relies on systematic structural modifications of a lead compound to understand its structure-activity relationship (SAR). collaborativedrug.comgardp.org The this compound scaffold is well-suited for such studies due to its multiple points of derivatization. nih.gov

SAR studies aim to identify which parts of the molecule are essential for its biological activity and how modifications affect potency, selectivity, and pharmacokinetic properties. gardp.org For the this compound core, key areas for modification include:

The C5-phenyl group: The phenyl ring can be substituted with a wide range of functional groups at the ortho, meta, and para positions. These substitutions can alter the electronic properties and create additional binding interactions.

The C3-position: The carbonyl group can be converted to other functionalities, or the adjacent methylene groups can be used as anchor points for introducing new substituents.

Stereochemistry: The pyrrolidinone ring contains chiral centers, and the stereochemistry of the substituents can have a profound impact on biological activity. nih.gov The synthesis of stereoisomerically pure compounds is therefore crucial for detailed SAR studies.

A parallel synthesis approach has been successfully employed to create libraries of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.comresearchgate.net This involved the preparation of key carboxylic acid intermediates, which were then amidated with a diverse set of amines to generate a library of 24 compounds. mdpi.com Such libraries are invaluable for rapidly exploring the SAR of a given scaffold. rsc.org

The insights gained from SAR studies can guide the design of more potent and selective analogs. For example, in the development of YC-1 analogs, it was found that the 1-benzyl group was important for antiplatelet activity, and conversion of a hydroxyl group to an ether enhanced activity. nih.gov Similar principles can be applied to the derivatization of this compound scaffolds to optimize their biological profiles for various therapeutic targets.

Computational and Theoretical Investigations of 5 Phenylpyrrolidin 3 One

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are fundamental in drug discovery to understand how a ligand, such as 5-Phenylpyrrolidin-3-one, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the macromolecule and evaluating the interaction energy for different conformations. researchgate.net

Docking algorithms predict the binding mode and affinity by sampling conformations of the ligand within the active site and scoring them based on a force field. researchgate.net For derivatives of a similar scaffold, 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, docking studies have been used to shed light on their binding features to cyclooxygenase (COX) enzymes, showing a clear preference for COX-2. nih.gov Such studies on this compound would involve preparing its 3D structure, defining the receptor's binding site, and using software like GOLD or Surflex-Dock to predict binding poses. researchgate.netresearchgate.net The results can reveal key interactions and guide the design of more potent analogs. nih.gov

The interaction between a ligand and a macromolecule is the foundation of its biological activity. nih.gov Computational analysis of docked poses reveals the specific atomic-level interactions that stabilize the complex. These interactions are generally categorized as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. drugdesign.orgresearchgate.net

For instance, in studies of related pyrrolidine-2,5-dione derivatives acting as TNF-α inhibitors, modeling showed that specific substituents could form hydrogen bonds with key residues like Gln270 and Tyr269 in the binding pocket. nih.govnih.gov An analysis of this compound docked into a hypothetical receptor might show the phenyl group engaging in hydrophobic or aromatic stacking interactions, while the ketone oxygen and the amine nitrogen could act as hydrogen bond acceptors and donors, respectively. researchgate.net Visualizing these interactions helps in understanding the structural basis of binding and selectivity. labpartnering.org

A summary of potential interactions is presented below:

Functional Group of this compoundPotential Type of InteractionPotential Interacting Amino Acid Residues
Phenyl GroupHydrophobic, π-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Ketone (C=O)Hydrogen Bond AcceptorSerine (Ser), Threonine (Thr), Lysine (Lys), Arginine (Arg)
Amine (N-H)Hydrogen Bond DonorAspartate (Asp), Glutamate (Glu), Backbone Carbonyls
Pyrrolidine (B122466) RingVan der Waals ForcesAlanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile)

Molecular docking provides a "score" that estimates the binding affinity, often expressed as a binding energy in kcal/mol. semanticscholar.org A more negative value typically indicates a stronger, more favorable interaction. researchgate.net For example, a synthesized pivalate-based Michael product related to the succinimide (B58015) scaffold showed binding energies of -7.7 kcal/mol with COX-1 and -7.2 kcal/mol with COX-2. nih.gov

More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to refine these estimates. researchgate.netsemanticscholar.org These methods calculate the free energy of binding by considering contributions from molecular mechanics energy, solvation energy, and entropy. nih.govnih.gov Such calculations are crucial for ranking different potential ligands and prioritizing them for synthesis and experimental testing. researchgate.netscispace.com The binding free energy (ΔG) is a key determinant of a ligand's potency; a lower free energy of binding correlates with higher biological activity. researchgate.net

Quantum Chemical Calculations on Electronic Structure and Reactivity of this compound

Quantum chemical methods, such as Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity. mdpi.com These calculations can determine the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive. For this compound, the nitrogen atom and the carbonyl oxygen are expected to be regions of high electron density, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon would be electron-deficient and susceptible to nucleophilic attack. These quantum calculations are essential for understanding reaction mechanisms and predicting the most probable sites of metabolic transformation. mdpi.comuchicago.edu

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations. unipa.it This flexibility is described by a concept called pseudorotation, where the ring rapidly interconverts between various "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced on opposite sides of the plane) conformations without significant energy barriers. unipa.itresearchgate.net

Structure-Based Design Principles for this compound Analogues

Structure-based drug design utilizes the three-dimensional structure of a target macromolecule to design ligands with higher affinity and selectivity. ethernet.edu.et If the binding mode of this compound within a target is known from docking studies or X-ray crystallography, this information can be used to design improved analogues. nih.gov

Key design principles include:

Exploiting Unoccupied Pockets: Adding substituents to the phenyl ring or the pyrrolidine core that can extend into unfilled hydrophobic pockets of the binding site can increase van der Waals contacts and improve affinity. drugdesign.org

Forming New Hydrogen Bonds: Introducing functional groups (e.g., hydroxyl, amino) at specific positions can create new hydrogen bonds with the target protein, significantly enhancing binding energy. nih.gov

Reducing Flexibility: Each freely rotating bond in a ligand can decrease binding affinity due to entropic costs. drugdesign.org Therefore, designing more rigid analogues that are "pre-organized" in the bioactive conformation can lead to more potent compounds.

Modifying the Scaffold: The pyrrolidine ring itself can be modified, or other functional groups can be altered to optimize interactions and improve physicochemical properties. nih.gov

In Silico Predictions for Molecular Properties Relevant to Research Design

In silico tools can predict various physicochemical and pharmacokinetic properties of a molecule before it is synthesized, a critical step in modern drug discovery. nih.gov These predictions help to identify potential liabilities, such as poor solubility or membrane permeability, early in the design process. biotechnologia-journal.org For this compound, key properties can be estimated using online servers or software packages.

A common framework for evaluating "drug-likeness" is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated logP (CLogP) not greater than 5. researchgate.net

Below is a table of predicted molecular properties for this compound:

PropertyPredicted ValueSignificance in Research Design
Molecular Weight (MW)161.20 g/molWell within Lipinski's rule (< 500), favors good absorption.
Hydrogen Bond Donors1 (from N-H)Complies with Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors2 (from N and O)Complies with Lipinski's rule (≤ 10).
LogP (Octanol-Water Partition Coefficient)~1.0 - 1.5Indicates balanced lipophilicity, complying with Lipinski's rule (< 5).
Topological Polar Surface Area (TPSA)~41 ŲSuggests good potential for oral bioavailability and cell permeability. biotechnologia-journal.org

Molecular Dynamics Simulations of this compound Scaffolds

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific molecular dynamics (MD) simulation studies focused directly on the this compound scaffold. While MD simulations are a powerful tool for understanding the conformational dynamics, stability, and interaction mechanisms of molecules, research efforts in this area appear to have concentrated on derivatives or analogous structures rather than the parent compound itself.

Computational studies have been performed on related pyrrolidine-containing molecules, such as pyrrolidine-2,3-dione (B1313883) derivatives, to explore their potential as inhibitors for various biological targets. nih.gov These investigations often employ MD simulations to assess the stability of ligand-protein complexes and to elucidate the binding modes of these related compounds. nih.gov However, the direct transfer of these findings to this compound is not scientifically rigorous due to structural and electronic differences.

The lack of specific MD simulation data for this compound means that detailed research findings, including analyses of conformational landscapes, solvent interactions, and dynamic behavior, are not available. Consequently, data tables summarizing simulation parameters, key interactions, and energetic calculations for this specific scaffold cannot be provided at this time. Future computational research may address this gap in the literature, which would provide valuable insights into the molecular behavior of this compound and its potential applications.

Applications of 5 Phenylpyrrolidin 3 One As a Synthetic Intermediate and Catalytic Scaffold

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery and is a fundamental component of many natural products and synthetic compounds. mdpi.comunipa.itnih.govresearchgate.net The structure of 5-phenylpyrrolidin-3-one provides a robust starting point for building complex molecular architectures. Chemists utilize it as a foundational "building block" that can be systematically modified to introduce additional complexity and functionality. eurekalert.orgillinois.eduyoutube.comsciencedaily.com

One of the key advantages of this scaffold is the stereocenter at the C5 position, which, when combined with the ketone at C3, allows for the diastereoselective and enantioselective synthesis of substituted pyrrolidines. aalto.fi These chiral pyrrolidines are crucial intermediates in the synthesis of a wide range of biologically active molecules. For example, derivatives of this core structure have been used to create potent and selective inverse agonists for the retinoic acid-related orphan receptor γt (RORγt), a key therapeutic target for inflammatory diseases. nih.gov

The synthetic utility is further enhanced by the reactivity of the ketone and the amine. The ketone can be transformed into various functional groups, such as alcohols, amines, or alkenes, while the nitrogen atom can be acylated, alkylated, or incorporated into larger ring systems. This dual reactivity allows for the divergent synthesis of molecular libraries, accelerating the drug discovery process. illinois.edunih.gov

Table 1: Examples of Complex Molecules Synthesized from Pyrrolidine Scaffolds

Target Molecule ClassTherapeutic Area/ApplicationSynthetic Strategy
RORγt Inverse AgonistsInflammatory DiseasesStructure-based design starting from a phenylpyrrolidinylsulfone core. nih.gov
Spiro[pyrrolidine-3,3′-oxindoles]Anticancer AgentsSynthesis targeting dual inhibition of HDAC2 and PHB2 enzymes. nih.gov
1,3,5-Triarylpyrrolidin-2-onesNeurokinin-1 (NK1) AntagonistsOrganocatalytic aza-Michael/aldol (B89426) domino reaction. nih.gov
Polyene Natural ProductsAntifungal AgentsModular synthesis using a small set of pyrrolidine-like building blocks. illinois.edu

Utility in the Synthesis of Diverse Heterocyclic Compounds

The this compound core is an excellent precursor for the synthesis of a wide variety of other heterocyclic systems. The inherent reactivity of its functional groups facilitates ring-transformation and ring-expansion reactions, leading to novel molecular frameworks.

One common strategy involves multicomponent reactions where the pyrrolidine unit acts as a key intermediate. For instance, domino reactions, such as the aza-Michael/aldol cascade, can be employed to construct highly substituted pyrrolidin-2-ones with multiple stereocenters in a single step. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions using azomethine ylides derived from the pyrrolidine scaffold are a classical and powerful method for constructing new five-membered rings. unipa.itnih.gov

The pyrrolidine ring can also be fused with other rings to create polyheterocyclic systems. For example, derivatives have been used to synthesize pyrrolo[3,4-b]pyridin-5-ones, which are of interest in medicinal chemistry. nih.gov The versatility of the scaffold allows for its incorporation into complex structures like spirocycles, where the pyrrolidine ring is joined to another ring system at a single carbon atom. nih.gov This is exemplified by the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks via multicomponent 1,3-dipolar cycloadditions. ua.es

Table 2: Heterocyclic Systems Derived from Pyrrolidine Intermediates

Heterocyclic SystemSynthetic MethodKey Features
Pyrrolidin-2-ones (γ-lactams)Aza-Michael/Aldol Domino ReactionForms three contiguous stereocenters with high diastereoselectivity. nih.gov
1,2,4-TriazinesMulti-step synthesis from simple starting materialsLeads to 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine analogues with antibacterial activity. nih.gov
Pyrrolo[3,4-b]pyridin-5-onesUgi-Zhu/Cascade/Click StrategyA diversity-oriented synthesis to create complex polyheterocyclic compounds. nih.gov
Spiro[pyrrolidine-3,3′-oxindoles]Pictet–Spengler-Oxidative Ring ContractionGenerates spirocyclic motifs with potential as anticancer agents. nih.gov

Application as Ligands for Transition Metal Catalysis

Chiral ligands are essential for modern asymmetric catalysis, where transition metals are used to facilitate chemical transformations with high enantioselectivity. Derivatives of this compound are highly valuable as scaffolds for the design of new chiral ligands. The pyrrolidine framework provides a rigid and predictable geometry, which is crucial for creating a well-defined chiral environment around the metal center. rutgers.edu

By modifying the pyrrolidine ring with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs), chemists can create a diverse range of ligands. rutgers.eduuea.ac.uk These ligands can then form complexes with various transition metals, including palladium, platinum, copper, and gold. uea.ac.ukchiba-u.jp The steric and electronic properties of these ligands can be fine-tuned by altering the substituents on the pyrrolidine ring, allowing for the optimization of catalytic activity and selectivity for specific reactions. rutgers.edu

For instance, chiral-substituted poly-N-vinylpyrrolidinones, derived from amino acids, have been used to stabilize bimetallic nanoclusters (e.g., Pd/Au). These nanoclusters have shown excellent performance in catalytic asymmetric oxidation reactions. nih.gov Similarly, allene-based ligands incorporating a chiral backbone have been used to prepare novel complexes with palladium and platinum, which have shown catalytic activity in Heck reactions and the cyclization of 1,6-enynes. uea.ac.uk

Function as Organocatalysts and Chiral Controllers in Asymmetric Reactions

In addition to their role as ligands in metal catalysis, pyrrolidine derivatives, inspired by the natural amino acid proline, are central to the field of organocatalysis. mdpi.com Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. Chiral pyrrolidines are among the most successful classes of organocatalysts, capable of promoting a wide range of asymmetric transformations. mdpi.comresearchgate.net

The catalytic activity of these molecules often stems from their ability to form transient chiral intermediates, such as enamines or iminium ions, with the substrates. The rigid, chiral pyrrolidine scaffold then directs the approach of the second reactant, leading to the formation of one enantiomer of the product in excess. mdpi.com

Derivatives of this compound can be readily converted into a variety of organocatalysts. For example, they can be transformed into chiral prolinamides or other bifunctional catalysts that possess both a nucleophilic/basic site (the amine) and a hydrogen-bond donor group. mdpi.com These catalysts have been successfully applied in numerous asymmetric reactions, including aldol reactions, Michael additions, Mannich reactions, and Diels-Alder reactions, providing access to chiral molecules with high enantioselectivity. nih.govresearchgate.netmdpi.com The development of new pyrrolidine-based organocatalysts continues to be an active area of research, aiming to expand the scope and efficiency of asymmetric synthesis. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.